
(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile involves the reactivity of the TBDMS group. This group acts as a protecting group, preventing unwanted reactions at the hydroxyl site during synthetic transformations. The nitrile group can participate in various reactions, including nucleophilic addition and reduction, leading to the formation of different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-((tert-Butyldiphenylsilyl)oxy)-3-methylbutanenitrile: Similar in structure but with a tert-butyldiphenylsilyl group instead of a tert-butyldimethylsilyl group.
(S)-4-((Trimethylsilyl)oxy)-3-methylbutanenitrile: Features a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
Uniqueness
(S)-4-((tert-Butyldimethylsilyl)oxy)-3-methylbutanenitrile is unique due to the specific steric and electronic properties imparted by the tert-butyldimethylsilyl group. This group provides stability and selectivity in reactions, making the compound a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
188692-78-6 |
|---|---|
Molekularformel |
C11H23NOSi |
Molekulargewicht |
213.39 g/mol |
IUPAC-Name |
(3S)-4-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanenitrile |
InChI |
InChI=1S/C11H23NOSi/c1-10(7-8-12)9-13-14(5,6)11(2,3)4/h10H,7,9H2,1-6H3/t10-/m0/s1 |
InChI-Schlüssel |
XTLOIBKEFJHLCW-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](CC#N)CO[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(CC#N)CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


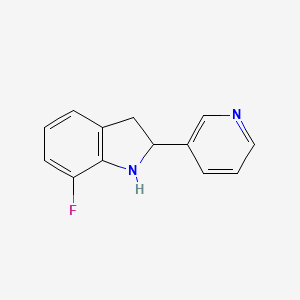
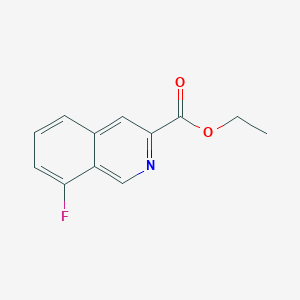
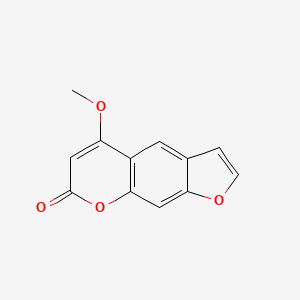

![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11888257.png)
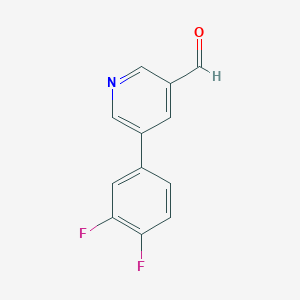

![4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11888264.png)
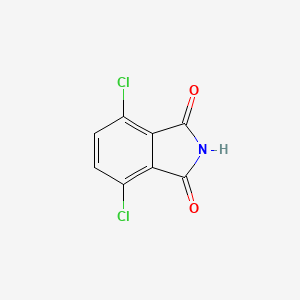


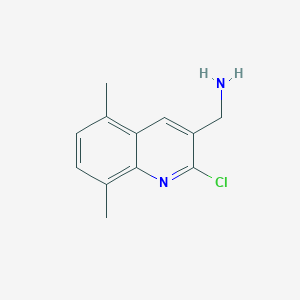
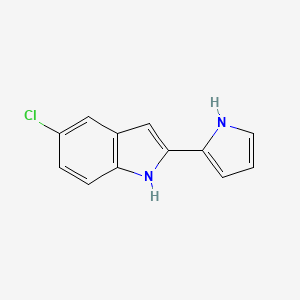
![4-Chloro-[1,2,4]triazolo[4,3-A]quinoxalin-1-amine](/img/structure/B11888283.png)
